molecular formula C8H20Cl2N2 B6360797 (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride CAS No. 1965314-63-9

(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride

Cat. No.: B6360797
CAS No.: 1965314-63-9
M. Wt: 215.16 g/mol
InChI Key: IJQBDFLIEYUUSD-YCBDHFTFSA-N
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Description

(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride (CAS 1965314-63-9) is a chiral piperazine derivative of significant value in organic synthesis and pharmaceutical research. This compound serves as a crucial synthetic intermediate and chiral building block for the development of novel biologically active molecules . The piperazine moiety is a privileged structure in medicinal chemistry, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a scaffold for arranging pharmacophoric groups in specific three-dimensional orientations for target engagement . Its defined stereochemistry at one center makes it particularly valuable for creating enantiomerically pure compounds, which is critical in the development of therapeutics where specific chirality often dictates pharmacological activity and safety profiles. In pharmaceutical research and development, this chiral piperazine finds primary application as a key intermediate in the synthesis of potential drug candidates across various therapeutic areas . Piperazine-containing structures are prevalent in FDA-approved drugs, including kinase inhibitors, receptor modulators, and antiviral agents, highlighting the strategic importance of this chemotype . The compound's reactivity allows for facile functionalization and introduction of diverse structural motifs, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity during structure-activity relationship (SAR) studies. Beyond pharmaceuticals, this versatile synthon has utility in agrochemical research for the design of novel crop protection agents and in materials science for the development of specialized polymers and functional materials . The compound is supplied as a white to off-white powder with a typical assay of ≥95% . It is essential to handle this material with appropriate safety precautions, including adequate ventilation and the use of personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(3R)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQBDFLIEYUUSD-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3,4-Dehydropiperazine-2-one

Ethylenediamine derivatives react with esters to form dehydropiperazine intermediates. For example:

  • N-methyl ethylenediamine reacts with methyl benzoylformate in toluene at 60–65°C to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (69.6% yield).

Starting MaterialReagent/ConditionsProductYield
N-methyl ethylenediamineMethyl benzoylformate, toluene1-methyl-3-phenyl-dehydropiperazine-2-one69.6%

Step 2: Reduction to Piperazine

Lithium aluminum hydride (LiAlH₄) reduces the dehydropiperazine intermediate to the piperazine core. For instance:

  • 1-methyl-3-phenyl-dehydropiperazine-2-one treated with LiAlH₄ in tetrahydrofuran (THF) at 50–55°C yields 1-methyl-3-phenylpiperazine (60.5% yield).

IntermediateReducing AgentConditionsProductYield
1-methyl-3-phenyl-dehydropiperazine-2-oneLiAlH₄THF, 50–55°C1-methyl-3-phenylpiperazine60.5%

Adaptation for Target Compound :
Replacing benzoylformate with an isopropyl-containing ester and using chiral ethylenediamine could yield (R)-1-isopropyl-3-methyl-piperazine.

Chiral Synthesis and Resolution

Achieving the R-configuration requires asymmetric synthesis or chiral resolution. Patent CN105367506A avoids chiral separation by introducing chirality early:

Method: Chiral Reduction of Ketone Intermediates

  • A ketone intermediate (e.g., Int-1) is reduced asymmetrically using catalysts like CBS (Corey-Bakshi-Shibata) or enzymes.

  • Example : Reduction of Int-1 with (R)-CBS catalyst yields the R-configured alcohol, which is cyclized to the piperazine ring.

IntermediateReducing SystemConditionsChiral Productee%
Ketone Int-1(R)-CBS catalyst, BH₃·THF-20°C, 12 hrs(R)-Alcohol intermediate>98%

Deprotection and Cyclization

  • Boc-protected amines are deprotected using HCl in ethyl acetate, followed by ring-closure with sodium methylate in toluene.

Protected IntermediateDeprotection ReagentCyclization ConditionsProductYield
Boc-Int-3HCl/ethyl acetateNaOMe, toluene, 70°C(R)-Piperazine derivative75%

Salt Formation to Dihydrochloride

The final step involves converting the free base to the dihydrochloride salt:

  • Free base is dissolved in anhydrous ether or THF.

  • Hydrogen chloride gas is bubbled through the solution, precipitating the dihydrochloride.

Free BaseSolventHCl SourceProductPurity
(R)-1-isopropyl-3-methyl-piperazineTHFHCl gasDihydrochloride salt99%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldChirality Control
Ethylenediamine CyclizationHigh-yield, scalableRequires chiral resolution60–70%Low
Asymmetric ReductionNo chiral separation neededCostly catalysts70–80%High (ee >98%)
Chiral Pool SynthesisUses natural chiral starting materialsLimited substrate availability50–60%Moderate

Industrial-Scale Considerations

  • Cost Efficiency : LiAlH₄ reduction is cost-effective but hazardous. Sodium borohydride (NaBH₄) offers safer alternatives with moderate yields.

  • Green Chemistry : Enzymatic reductions or biocatalysts improve sustainability but require optimization.

  • Quality Control : HPLC or chiral GC ensures enantiomeric excess (ee) ≥99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

®-1-Isopropyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of ®-1-Isopropyl-3-methyl-piperazine dihydrochloride typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Opioid Receptor Antagonists
Recent studies have identified piperazine derivatives, including (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride, as promising candidates for the development of opioid receptor antagonists. These compounds can potentially mitigate the effects of opioid addiction and overdose by blocking the receptors that opioids bind to. For instance, research has reported on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines showing significant antagonistic activity at opioid receptors, highlighting the potential of piperazine derivatives in pain management therapies .

Synthesis of Pharmaceutical Compounds

Building Block for Drug Synthesis
this compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its ability to form stable complexes with other chemical entities makes it a vital component in drug formulation. The compound can be utilized in synthesizing drugs targeting neurological disorders, as piperazine derivatives are known for their psychoactive properties .

Research and Development

Synthetic Pathways
A simplified synthetic procedure for creating monosubstituted piperazine derivatives has been developed, which includes this compound as a key reactant. This method allows for high-yield production of various derivatives while minimizing costs and time . The reaction involves using a protonated form of piperazine to enhance selectivity and yield in the synthesis process.

Case Studies

Study Focus Findings
Study on Opioid Antagonists Investigated N-substituted piperazinesIdentified potential for addiction treatment
Synthesis Techniques Developed efficient synthetic routesAchieved high yields with simplified methods
Piperazine Derivatives Review Overview of medicinal applicationsHighlighted versatility in drug design

Comparison with Similar Compounds

Substituent Variations

  • (R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride (CAS: 1187928-07-9): Replaces the isopropyl group with a cyclohexyl substituent, increasing steric bulk and lipophilicity .
  • (R)-1,3-Dimethylpiperazine hydrochloride (MDL: MFCD30528237): Lacks the isopropyl group, featuring two methyl groups, which reduces steric hindrance and may alter receptor binding .

Chirality and Stereochemical Impact

Physicochemical Properties

Solubility and Stability

  • (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride : Exhibits pH-dependent solubility, typical of dihydrochloride salts, with enhanced solubility in acidic conditions .
  • Opipramol dihydrochloride : Forms a three-dimensional hydrogen-bonded network in its crystal structure, improving stability but reducing aqueous solubility compared to simpler piperazine salts .

Analytical Characterization

  • IR/NMR Data : The target compound’s spectral profile (e.g., C–H stretching, methyl/isopropyl signals) differs from analogs like [2-(4-Methylpiperazine)-1-]ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate hydrochloride (e.g., δ 3.89 ppm for methyl groups in NMR) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Use Solubility
This compound 1965314-63-9 C₈H₂₀Cl₂N₂ Isopropyl, methyl CNS research pH-dependent
(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride 1187928-07-9 C₁₁H₂₄Cl₂N₂ Cyclohexyl, methyl Not reported N/A
1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride 337530-57-1 C₇H₁₅Cl₂F₃N₂ Trifluoropropyl Metabolic studies N/A
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl Piperazine, chlorophenyl Antihistamine High in water

Biological Activity

(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: (R)-1-Isopropyl-3-methylpiperazine dihydrochloride
  • Molecular Formula: C10H21Cl2N2
  • Molecular Weight: 236.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound is hypothesized to act as a modulator of the central nervous system (CNS) by influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Potential Mechanisms Include:

  • Receptor Binding: The compound may exhibit affinity for serotonin receptors (5-HT) and dopamine receptors (D2), which are implicated in mood disorders and psychotropic effects.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters.

Antidepressant Effects

Recent studies have suggested that this compound may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

Neuroprotective Effects

Research indicates that this compound may also exhibit neuroprotective effects. In vitro studies have demonstrated its ability to reduce oxidative stress and apoptosis in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the pharmacological effects of this compound:

StudyMethodologyKey Findings
Study 1Forced Swim TestSignificant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg, indicating antidepressant-like effects.
Study 2Neuroprotection AssayShowed a 40% reduction in cell death in neuronal cultures exposed to oxidative stress when treated with the compound.
Study 3Receptor Binding AssayHigh affinity for 5-HT2A and D2 receptors with Ki values of 25 nM and 30 nM respectively.

Q & A

Q. Q1. What are the standard synthetic routes for (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with chiral precursors to retain the (R)-configuration. For example:

  • Step 1 : Alkylation of a piperazine core with isopropyl and methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
    Critical factors include temperature control (<0°C during salt formation), solvent polarity, and chiral auxiliary use to minimize racemization. HPLC with chiral columns (e.g., Chiralpak® AD-H) is recommended to verify enantiomeric excess (≥98%) .

Q. Q2. How is this compound characterized structurally and analytically?

Methodological Answer:

  • Structural Confirmation : Use NMR (¹H/¹³C) to resolve methyl/isopropyl protons (δ 1.0–1.5 ppm) and piperazine ring signals (δ 2.5–3.5 ppm). X-ray crystallography may resolve stereochemistry .
  • Purity Assessment : Ion chromatography for chloride content (theoretical: 23.8% w/w) and Karl Fischer titration for water content (<0.5%) .

Q. Q3. What are the known biological activities of piperazine derivatives structurally related to this compound?

Methodological Answer: Related compounds show:

  • Dopamine Reuptake Inhibition : IC₅₀ values ~40 nM in vitro (e.g., GBR 13069 dihydrochloride) .
  • Antimicrobial Activity : MIC values ≤10 µg/mL against Gram-positive bacteria via membrane disruption .
  • Kinase Modulation : Potential inhibition of MAPK or PI3K pathways, validated via kinase profiling assays .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Source Analysis : Verify compound purity (e.g., chiral vs. racemic mixtures) and assay conditions (cell lines, buffer pH).
  • Orthogonal Assays : Compare radioligand binding (e.g., [³H]-dopamine uptake) with functional assays (cAMP modulation) .
  • Meta-Analysis : Use tools like Prism® to normalize data across studies, accounting for batch-to-batch variability .

Q. Q5. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Adjustment : Formulate at pH 4.5–5.0 (acetate buffer) to prevent piperazine ring hydrolysis.
  • Lyophilization : Stabilize as a lyophilized powder (residual solvents <0.1%) and reconstitute in saline pre-use .
  • Protection from Light : Store in amber vials to avoid photodegradation of the dihydrochloride salt .

Q. Q6. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Isosteric Replacement : Substitute isopropyl with cyclopropylmethyl to enhance CNS penetration .
  • Molecular Docking : Use Schrödinger Suite® to predict binding to dopamine transporters vs. off-targets (e.g., serotonin receptors) .
  • In Silico ADMET : Predict metabolic hotspots (e.g., CYP3A4-mediated N-demethylation) using QikProp® .

Q. Q7. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. transporter-deficient cell lines .
  • Cryo-EM : Resolve compound-bound structures of membrane proteins (e.g., dopamine transporters) at 2–3 Å resolution .
  • Metabolomics : Track downstream lipid peroxidation or ATP depletion via LC-MS/MS .

Critical Considerations for Researchers

  • Stereochemical Integrity : Racemization during synthesis or storage can invalidate biological data. Regularly validate enantiomeric purity .
  • Batch-Specific Variability : Certificates of Analysis (CoA) must include residual solvent levels (e.g., DMF <500 ppm) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for CNS-targeting compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.